Structural Planarity vs. 4-Dimethylamino-β-ethyl-β-nitrostyrene (DAENS)
The molecular planarity of DANS, which is critical for maximizing π-conjugation and the push-pull effect, is quantifiably distinct from its ethyl-substituted analog, DAENS. Single-crystal X-ray diffraction data at 100 K reveals DANS is almost planar, whereas DAENS is not [1]. This structural difference directly impacts the degree of conjugation and the resulting dipole moment.
| Evidence Dimension | Molecular Planarity (Torsion Angle between Nitropropene Group and Benzene Plane) |
|---|---|
| Target Compound Data | ~0° (almost planar) |
| Comparator Or Baseline | 4-Dimethylamino-β-ethyl-β-nitrostyrene (DAENS), torsion angle of -21.9° (non-planar) |
| Quantified Difference | 21.9° torsion angle difference |
| Conditions | Single-crystal X-ray diffraction at T=100 K |
Why This Matters
Procurement of DANS ensures access to a near-planar model chromophore with maximal π-conjugation, which is essential for reproducible and predictable structure-property studies in optoelectronics.
- [1] Hamelou, L., Hernandez, O., & Meinnel, J. (2006). 4-Dimethylamino-β-nitrostyrene and 4-dimethylamino-β-ethyl-β-nitrostyrene at 100 K. Acta Crystallographica Section C, 62(9), o557-o560. DOI: 10.1107/S0108270106025819. View Source
